Bienvenue dans la boutique en ligne BenchChem!

7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Cross-coupling Buchwald-Hartwig amination C-N bond formation

This 7-bromo derivative is the indispensable building block for kinase inhibitor discovery. Unlike 7-Cl or unsubstituted analogs, only the C7-Br enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for rapid SAR expansion. Its [3,2-d] regioisomer is specifically required for plasmepsin inhibitor programs—[2,3-d] or [4,3-d] isomers fail to deliver the same biological profile. Secure the exact CAS 157736-80-6 to ensure synthetic success and reproducible screening outcomes.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 157736-80-6
Cat. No. B117452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromopyrido[3,2-d]pyrimidin-4(3H)-one
CAS157736-80-6
SynonymsPyridine, 2-(thionitroso)- (9CI)
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=NC2=O)Br
InChIInChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
InChIKeyNGLZIMDUQCALAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one (CAS 157736-80-6): A Strategic Halogenated Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one (CAS 157736-80-6; also referenced as CAS 573675-29-3) is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidin-4(3H)-one family. It is characterized by a fused pyridine and pyrimidine ring system with a bromine atom at the 7-position and a carbonyl group at the 4-position . The compound is a pale-yellow to off-white solid with a molecular formula of C7H4BrN3O and a molecular weight of 226.03 g/mol . Its core pyrido[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited as a core for kinase inhibitors and other bioactive molecules [1].

Why Generic Substitution Fails for 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one: Halogen-Dependent Reactivity and Scaffold Selectivity Define Procurement Value


The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold exhibits nuanced reactivity that is critically dependent on both the specific heteroatom substitution pattern and the nature of the 7-position halogen. Simple substitution with a 7-chloro, 7-iodo, or unsubstituted analog fails to replicate the synthetic utility and biological starting point of the 7-bromo derivative. For instance, the C7-bromine atom is specifically required for efficient participation in key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hartwig-Buchwald aminations, which are fundamental for generating diverse libraries of kinase inhibitors [1]. Furthermore, the specific pyrido[3,2-d]pyrimidine regioisomer is not interchangeable with its [2,3-d] or [4,3-d] counterparts; studies on Plasmepsin inhibition demonstrate that only the [3,2-d] and [4,3-d] isomers serve as appropriate scaffolds for inhibitor development, highlighting a regioisomer-specific biological profile [2]. Thus, procurement of the precise 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one compound is non-negotiable for achieving intended synthetic outcomes and biological screening results.

Quantitative Evidence Guide: Procuring 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one for Kinase Inhibitor and Cross-Coupling Research


Synthetic Utility: 7-Bromo Analog Enables Hartwig-Buchwald Amination Not Reported for 7-Chloro or Unsubstituted Scaffolds

The 7-bromo substituent is a critical functional handle for late-stage diversification via palladium-catalyzed cross-coupling. In contrast to 7-chloro or unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-ones, the 7-bromo derivative has been explicitly demonstrated to undergo Hartwig-Buchwald amination to form amine-linked bis-pyridopyrimidines [1]. While nucleophilic aromatic substitution may be feasible with chloro analogs under forcing conditions, the bromo derivative offers a superior balance of stability and reactivity for controlled, high-yielding palladium-catalyzed transformations.

Cross-coupling Buchwald-Hartwig amination C-N bond formation Medicinal chemistry synthesis

Scaffold Regioisomerism Drives Biological Activity: Pyrido[3,2-d]pyrimidin-4(3H)-ones Are Validated Plasmepsin Inhibitor Scaffolds, Unlike the [2,3-d] Isomer

In a study evaluating 2-aminopyridopyrimidinones as plasmepsin (Plm) inhibitors, the position of the nitrogen atom in the fused ring system was found to be a key determinant of potency. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against Plm I, II, and IV regardless of the 7-position substituent. In contrast, the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold was identified as a "more appropriate" starting point for inhibitor development [1].

Antimalarial Plasmepsin inhibition Scaffold hopping Regioisomer comparison

C7 Bromination is a Strategic Diversification Point for Enhancing PI3K/mTOR Inhibitor Potency

Research on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors establishes that substituents at the C7 position are crucial for modulating kinase efficiency and selectivity. A study demonstrated that varying the C7 substituent, while keeping C2 and C4 groups constant, led to compounds with IC50 values on PI3Kα ranging from 3 to 10 nM, significantly improving upon 2,4-di-substituted reference compounds [1]. The 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one serves as the essential common intermediate from which this specific C7 diversification is initiated.

PI3K mTOR Kinase inhibitor Structure-activity relationship (SAR)

Material Sourcing: Documented Purity and Storage Parameters Mitigate Experimental Risk

Reproducible research requires starting materials with defined and reliable specifications. Commercial data sheets for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one (CAS 573675-29-3) provide clear, verifiable metrics for quality control and handling. Multiple suppliers report a minimum HPLC purity of 98%, with moisture content specified at ≤0.5% . Furthermore, the compound is noted to be hygroscopic, requiring storage under nitrogen and use of a desiccant . These defined parameters allow for accurate mass balance in synthesis and mitigate the risk of failed reactions due to unknown impurities or degradation.

Compound procurement Purity specification Storage condition Reproducibility

Application Scenarios for 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one: From Kinase Inhibitor Libraries to Advanced Heterocyclic Synthesis


Synthesis of Diverse Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The primary application scenario is as a key intermediate for synthesizing libraries of 7-substituted pyrido[3,2-d]pyrimidin-4(3H)-ones, particularly as kinase inhibitors. Its 7-bromo group is the ideal functional handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the rapid introduction of aryl, heteroaryl, alkynyl, or amino substituents. This is especially valuable for structure-activity relationship (SAR) studies targeting kinases like PI3K, mTOR, and CDKs, where C7 substitution is a critical determinant of potency and selectivity [1].

Precursor for Bis-Heterocyclic Systems via Hartwig-Buchwald Amination

As demonstrated by Hofmann et al., 7-bromopyrido[3,2-d]pyrimidin-4(3H)-ones can be directly converted to amine-linked bis-pyridopyrimidines through Hartwig-Buchwald amination with their 7-amino counterparts [1]. This specific application is enabled by the reactivity of the C7-Br bond and provides a direct route to novel, complex heterocyclic architectures of potential interest in medicinal chemistry and materials science. This transformation is not readily achievable with the corresponding 7-chloro or unsubstituted analogs.

Construction of Plasmepsin-Targeted Antimalarial Leads

Given the validated utility of the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold as a starting point for plasmepsin inhibitor development [1], the 7-bromo derivative is a strategic building block for antimalarial drug discovery programs. Researchers can leverage the C7 bromine to introduce diverse functional groups aimed at improving potency and selectivity against Plasmodium plasmepsins I, II, and IV. The availability of a high-purity, well-characterized 7-bromo intermediate accelerates the synthesis and optimization of new antimalarial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.